molecular formula C14H9Cl2N5S2 B11061468 3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061468
M. Wt: 382.3 g/mol
InChI Key: XKEAMZLLRUAKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiazolylmethyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This is achieved by reacting 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions.

    Introduction of the Dichlorophenyl Group: The next step involves the introduction of the 3,5-dichlorophenyl group. This is typically done through a substitution reaction using 3,5-dichlorobenzyl chloride.

    Formation of the Triazolothiadiazole Core: The final step involves the cyclization of the intermediate compound to form the triazolothiadiazole core. This is achieved through a cyclization reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazolothiadiazole core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H9Cl2N5S2

Molecular Weight

382.3 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9Cl2N5S2/c1-7-17-11(6-22-7)5-12-20-21-13(18-19-14(21)23-12)8-2-9(15)4-10(16)3-8/h2-4,6H,5H2,1H3

InChI Key

XKEAMZLLRUAKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.